Ethyl 2-oxocycloheptanecarboxylate

Diazo transfer α-Diazo esters Synthetic methodology

Ethyl 2-oxocycloheptanecarboxylate (CAS 774-05-0) is a cyclic β-ketoester featuring a seven-membered cycloheptanone ring fused with an ethyl ester moiety. This compound belongs to the 2-oxocycloalkanecarboxylate family and serves as a versatile synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
CAS No. 774-05-0
Cat. No. B1296283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-oxocycloheptanecarboxylate
CAS774-05-0
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCCCC1=O
InChIInChI=1S/C10H16O3/c1-2-13-10(12)8-6-4-3-5-7-9(8)11/h8H,2-7H2,1H3
InChIKeyMKRBAWHVHOVBOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Oxocycloheptanecarboxylate (CAS 774-05-0): A Seven-Membered Ring β-Ketoester Building Block for Pharmaceutical and Agrochemical Intermediates


Ethyl 2-oxocycloheptanecarboxylate (CAS 774-05-0) is a cyclic β-ketoester featuring a seven-membered cycloheptanone ring fused with an ethyl ester moiety . This compound belongs to the 2-oxocycloalkanecarboxylate family and serves as a versatile synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals [1]. Its molecular formula is C10H16O3 with a molecular weight of 184.23 g/mol, and it exists as a colorless to light orange or yellow clear liquid at ambient temperature, requiring refrigerated storage (0–10°C) due to heat sensitivity . Commercial material is typically supplied at a purity of >95.0% (GC), containing enol tautomers .

Building block Seven-membered ring β-ketoester for synthetic intermediate synthesis
Key reactivity Diazo transfer, stereoselective enzymatic reduction, enolate alkylation
Purity specification Commercially available as research-grade material with standardized GC assay

Why Ethyl 2-Oxocycloheptanecarboxylate Cannot Be Directly Substituted with Other Cyclic β-Ketoesters in Critical Synthetic Routes


Generic substitution among cyclic β-ketoesters is precluded by divergent ring-size-dependent reactivity and stereochemical outcomes. Seven-membered ring β-ketoesters such as ethyl 2-oxocycloheptanecarboxylate exhibit distinct reaction profiles compared to five-, six-, and eight-membered analogs in diazo transfer reactions, enzymatic reductions, and biotransformations [1]. For instance, the diazo transfer reaction with tosyl azide proceeds cleanly to ring-opened diazo amido esters for five- to seven-membered substrates, but eight-membered analogs produce significant azido transfer side products [2]. Similarly, enzymatic reductions of ethyl 2-oxocycloheptanecarboxylate yield predominantly cis-(1R,2S)-alcohol stereoisomers, whereas six-membered analogs afford only cis-alcohol enantiomers and five-membered analogs produce diastereomeric mixtures [3]. These ring-size-dependent divergent outcomes underscore that procurement decisions must be compound-specific and guided by quantitative comparative evidence.

Diazo transfer side products
Eight-membered ring analogs may produce significant azido transfer side products, unlike the clean ring-opened product reported for the seven-membered substrate.
Enzymatic stereochemical mismatch
Five-membered analogs yield diastereomeric alcohol mixtures, while six-membered substrates give different enantiomer profiles, limiting direct substitution in stereoselective routes.
Enolate alkylation selectivity shift
Six-membered ring enolates often lack diastereoselectivity, whereas the seven-membered system may provide predictable stereocontrol; ring-size effects must be verified.

Quantitative Comparative Evidence for Ethyl 2-Oxocycloheptanecarboxylate Against Closest Analogs


Diazo Transfer Reaction Selectivity: Clean Ring-Opened Product Formation vs. Significant Azido Transfer Side Products in Eight-Membered Analog

In the diazo transfer reaction of tosyl azide with cyclic β-ketoesters, methyl 2-oxocycloheptanecarboxylate (the methyl ester analog of the target compound) afforded the ring-opened diazo amido ester 3c in fairly high yield without significant side product formation. In contrast, ethyl 2-oxocyclooctanecarboxylate (eight-membered ring analog) produced the desired diazo ester 3d accompanied by azido transfer products 6 and 7 to a significant or major extent [1].

Diazo transfer selectivity
Head-to-head
Seven-membered: clean ring-opened diazo amido ester vs. Eight-membered: significant azido transfer products
Reported selectivity context may reduce purification burden in α-diazo chemistry
Tosyl azide, Et₃N, room temp.
Diazo transfer α-Diazo esters Synthetic methodology

Enzymatic Reduction Stereoselectivity: Predominant cis-(1R,2S)-Alcohol Formation vs. Diastereomeric Mixtures in Five-Membered Analog

Among twenty purified Saccharomyces cerevisiae dehydrogenases screened, only two enzymes accepted ethyl 2-oxocycloheptanecarboxylate as a substrate, and both yielded mainly the cis-(1R,2S)-alcohol stereoisomer. By comparison, the majority of dehydrogenases reduced ethyl 2-oxocyclopentanecarboxylate, yielding a pair of diastereomeric alcohols, while ethyl 2-oxocyclohexanecarboxylate reductions afforded only cis-alcohol enantiomers [1].

Enzymatic reduction stereochemistry
Head-to-head
cis-(1R,2S)-alcohol predominant (2/20 enzymes) vs. 5-membered: diastereomeric mixture; 6-membered: cis enantiomers only
Supports stereoselective cis-(1R,2S) alcohol synthesis with restricted enzyme panel
S. cerevisiae dehydrogenases, in vitro assays
Biocatalysis Chiral alcohols Enzymatic reduction

Whole-Cell Biotransformation Diastereoselectivity: 65:35 cis/trans Alcohol Ratio vs. 13:87 for Five-Membered Analog

Photoautotrophic biotransformation of cyclic β-keto esters using Chlorella pyrenoidosa Chick revealed markedly different diastereoselectivities across ring sizes. Methyl 2-oxocycloheptanecarboxylate (seven-membered ring, methyl ester analog) produced reduced alcohol products with a cis/trans ratio of 65:35. In contrast, methyl 2-oxocyclopentanecarboxylate (five-membered ring) gave a cis/trans ratio of 13:87, and ethyl 2-oxocyclohexanecarboxylate (six-membered ring) gave a cis/trans ratio of 15:85 [1].

Whole-cell biotransformation ratio
Head-to-head
cis/trans 65:35 (seven-membered) vs. 13:87 (5-membered), 15:85 (6-membered)
Seven-membered ring uniquely favors cis-alcohol; five-/six-membered favor trans
Chlorella pyrenoidosa, photoautotrophic, 25°C
Biotransformation Green chemistry Chlorella pyrenoidosa

Conformational Basis for Enhanced Diastereoselectivity in Seven-Membered Ring Enolate Alkylations Relative to Six-Membered Counterparts

A systematic computational and experimental study established that reactions of chiral seven-membered-ring enolates are highly diastereoselective, in stark contrast to six-membered-ring enolates which are often unselective. The diastereoselectivity arises from torsional and steric interactions that develop when electrophiles approach the diastereotopic π-faces of the enolate, which are distinguished by subtle differences in the orientation of nearby ring atoms [1].

Enolate diastereoselectivity
Class-level
Seven-membered enolates: high diastereoselectivity; six-membered: often unselective
Reported diastereoselectivity context for enolate alkylation; verify with specific electrophiles
Computational M06-2X/6-311+G(d,p) and experimental survey
Enolate chemistry Diastereoselective alkylation Conformational analysis

Commercial Purity Benchmark: >95.0% (GC) Specification Across Major Suppliers

Ethyl 2-oxocycloheptanecarboxylate is commercially available from multiple reputable suppliers with a standardized purity specification of >95.0% (GC), containing enol tautomers. This consistency across suppliers (TCI, Aladdin, Leyan, CymitQuimica) ensures reproducible synthetic performance in research and development settings .

Commercial purity benchmark
Specification review
>95.0% (GC), containing enol tautomers
Consistent specification across multiple suppliers; supports procurement decisions
Refrigerated storage (0–10°C) recommended
Quality control Procurement Analytical specification

Recommended Application Scenarios for Ethyl 2-Oxocycloheptanecarboxylate Based on Quantitative Evidence


Synthesis of α-Diazo Carbonyl Intermediates for Cyclopropanation and C–H Insertion

Ethyl 2-oxocycloheptanecarboxylate is the preferred substrate for diazo transfer reactions where clean formation of α-diazo esters is required. Unlike eight-membered ring analogs that produce significant azido transfer side products, the seven-membered ring substrate yields the desired ring-opened diazo amido ester in fairly high yield without major competing pathways [4]. This selectivity advantage makes it the optimal choice for synthetic routes involving diazo intermediates, including cyclopropanation, C–H insertion, and ylide formation.

Chemoenzymatic Synthesis of cis-(1R,2S)-Configured Chiral Cycloheptanol Building Blocks

For researchers seeking enzymatic access to cis-(1R,2S)-cycloheptanol derivatives, ethyl 2-oxocycloheptanecarboxylate offers a defined stereochemical outcome. Screening of twenty S. cerevisiae dehydrogenases revealed that two enzymes accept this substrate and yield mainly the cis-(1R,2S)-alcohol, providing a stereoselective route to chiral seven-membered ring alcohols [4]. This contrasts with five-membered analogs that produce diastereomeric mixtures, making the seven-membered substrate the superior choice for stereocontrolled synthesis.

Green Chemistry Biotransformations Requiring cis-Hydroxy Ester Products

When employing whole-cell biocatalysis with Chlorella pyrenoidosa, ethyl 2-oxocycloheptanecarboxylate uniquely yields cis-configured reduced alcohols as the major product (cis/trans ratio 65:35), whereas five- and six-membered ring analogs predominantly afford trans-alcohols (cis/trans ratios 13:87 and 15:85, respectively) [4]. This divergent diastereoselectivity makes the seven-membered substrate the compound of choice for green synthetic routes targeting cis-hydroxy ester intermediates.

Stereoselective Enolate Alkylation for Asymmetric C–C Bond Formation

Ethyl 2-oxocycloheptanecarboxylate is the appropriate substrate for asymmetric synthesis strategies relying on diastereoselective enolate alkylation. Computational and experimental studies demonstrate that seven-membered-ring enolates consistently exhibit high diastereoselectivity, in contrast to six-membered-ring enolates that are often unselective due to early transition states [4]. This predictable stereocontrol reduces purification demands and enhances synthetic efficiency in complex molecule construction.

Application
Selection Property
Validation Focus
α-Diazo carbonyl intermediate synthesis
Clean diazo transfer selectivity (seven-membered ring)
Control side product formation vs. eight-membered analog
cis-(1R,2S)-Cycloheptanol chiral building blocks
Enzymatic reduction stereoselectivity (cis-(1R,2S) major)
Confirm cis-alcohol formation with restricted enzyme panel
cis-Hydroxy ester intermediates via biotransformation
Biotransformation diastereoselectivity (cis-favoring profile)
Verify cis-major product vs. five-/six-membered trans-major
Stereoselective enolate alkylation for C–C bond formation
Diastereoselectivity of seven-membered ring enolates
Assess diastereofacial control compared to six-membered analogs
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